(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-chloro-4-fluorophenyl)propanamide
Description
(Z)-3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-chloro-4-fluorophenyl)propanamide is a thiazolidinone derivative characterized by a benzylidene-substituted thiazolidinone core linked to a propanamide group bearing a 3-chloro-4-fluorophenyl moiety. Thiazolidinones are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The (Z)-stereochemistry of the benzylidene group and the electron-withdrawing substituents (Cl, F) on the aryl ring likely enhance its bioactivity by improving electrophilicity and target binding .
Properties
IUPAC Name |
3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-chloro-4-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O2S2/c20-14-11-13(6-7-15(14)21)22-17(24)8-9-23-18(25)16(27-19(23)26)10-12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,22,24)/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWFNWMAIWQRHQ-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-chloro-4-fluorophenyl)propanamide is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
- IUPAC Name : (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-chloro-4-fluorophenyl)propanamide
- Molecular Formula : C23H18ClN3O2S3
- Molecular Weight : 485.10 g/mol
- CAS Number : 1356851
The compound exhibits its biological activity through various mechanisms, including:
- Anticancer Activity : It has been shown to induce apoptosis in cancer cells by activating caspases and modulating cell cycle progression. For instance, studies indicate that compounds with similar thiazolidinone structures can lead to G2/M phase arrest and DNA damage in cancer cell lines .
- Inhibition of Enzymatic Activity : The compound may also act as an inhibitor of certain enzymes involved in cancer metabolism, although specific targets for this compound require further investigation.
Anticancer Activity
Research has demonstrated that thiazolidinone derivatives exhibit significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values for (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-chloro-4-fluorophenyl)propanamide and related compounds:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| (Z)-3-(5-benzylidene... | MCF7 (Breast) | 0.31 | Apoptosis induction |
| (Z)-3-(5-benzylidene... | A549 (Lung) | 1.63 | Cell cycle arrest |
| (Z)-3-(5-benzylidene... | HCT116 (Colon) | <0.01 | DNA damage response |
These results indicate that the compound exhibits potent anticancer properties, particularly against breast and lung cancer cell lines.
Antimicrobial Activity
While the primary focus has been on anticancer effects, preliminary studies suggest potential antimicrobial properties as well. The compound's structural features may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated the compound's effects on MCF7 breast cancer cells, demonstrating significant cytotoxicity with an IC50 value of 0.31 µM. The mechanism involved apoptosis as indicated by increased caspase activity and DNA fragmentation .
- In Vivo Studies : In animal models, administration of similar thiazolidinone derivatives resulted in reduced tumor size and improved survival rates compared to control groups, indicating the compound's potential for therapeutic application .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-chloro-4-fluorophenyl)propanamide.
Case Studies
In vitro studies have demonstrated that certain thiazolidinone derivatives exhibit significant cytotoxicity against various cancer cell lines:
- Breast Cancer : IC50 values as low as 0.31 µM were reported against MCF7 breast cancer cells .
- Leukemia and Colon Cancer : Compounds showed efficacy with IC50 values ranging from 1.63 to 3.67 µM against different leukemia and colon cancer cell lines .
Anti-inflammatory Properties
Thiazolidinone derivatives are also being investigated for their anti-inflammatory effects. The compound has shown promise in reducing inflammation in animal models:
- Acute Peritonitis : Studies indicate that this compound can reduce leukocyte recruitment during acute peritonitis in mice .
- Vascular Injury : It has demonstrated the ability to mitigate neointimal thickening following vascular injury, suggesting potential applications in cardiovascular diseases .
Antimicrobial Activity
There is emerging evidence that thiazolidinone derivatives possess antimicrobial properties:
- Bacterial Inhibition : Some studies have reported effective inhibition of bacterial growth, making these compounds candidates for further development as antimicrobial agents.
Synthesis and Derivatives
The synthesis of (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-chloro-4-fluorophenyl)propanamide involves multi-step reactions leading to various derivatives with enhanced biological activities:
- Hybrid Molecules : Researchers are exploring hybrid molecules combining thiazolidinone with other pharmacophores to enhance efficacy and reduce side effects.
Chemical Reactions Analysis
Thiazolidinone Core
-
Thioxo Group (C=S) :
-
Exocyclic Double Bond (C=CH) :
Propanamide Side Chain
-
Amide Bond (CONH) :
Aryl Substituents
-
Chloro and Fluoro Groups :
Enzyme Inhibition
-
The compound’s thiazolidinone core mimics prostaglandin E₂ (PGE₂), enabling COX-II inhibition via competitive binding (IC₅₀ ~ 23–153 μM for analogs) .
-
Key Interactions :
Anticancer Activity
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Structural analogs exhibit cytotoxicity against cancer cell lines (GI₅₀ = 1.6–3.6 μM) via thioredoxin reductase inhibition .
-
Mechanism : Redox cycling of the thioxo group generates reactive oxygen species (ROS), inducing apoptosis .
Comparative Analysis with Structural Analogs
Stability and Degradation Pathways
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
The compound shares a common thiazolidinone scaffold with several analogs but differs in substituents on the benzylidene ring and the propanamide-linked aryl group. Key analogs and their structural distinctions are summarized below:
Key Observations:
- Electron-Withdrawing vs. In contrast, analogs with electron-donating groups (e.g., 4-methylbenzylidene in ) may exhibit reduced reactivity but improved solubility .
- Steric Effects : The 2-nitrophenyl group in introduces steric hindrance, which could limit membrane permeability compared to the target’s 3-chloro-4-fluorophenyl group.
Physicochemical Properties
- pKa: The target’s predicted pKa aligns with analogs like , suggesting a basic nitrogen in the thiazolidinone ring.
- Solubility: The absence of polar groups (e.g., -OH or -NO₂) in the target compound may reduce aqueous solubility compared to or .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing the 4-oxo-2-thioxothiazolidin core in this compound?
- Methodology : The thiazolidinone core can be synthesized via acylation of 3-aminorhodanine with appropriate acylating agents (e.g., ibuprofen acid chloride), followed by a Knoevenagel condensation to introduce the benzylidene group. Reaction conditions (e.g., solvent, temperature, catalyst) must be optimized to ensure stereochemical control (Z-configuration) .
- Key Steps :
Acylation of 3-aminorhodanine under anhydrous conditions.
Knoevenagel reaction with aromatic aldehydes to form the benzylidene moiety.
Purification via column chromatography to isolate the Z-isomer.
Q. How is the stereochemistry (Z-configuration) of the benzylidene group confirmed?
- Methodology : Nuclear Overhauser Effect (NOE) NMR spectroscopy is critical. For example, irradiation of the benzylidene proton should show NOE correlations with adjacent protons on the thiazolidinone ring, confirming spatial proximity consistent with the Z-isomer. X-ray crystallography can also provide definitive proof .
Q. What analytical techniques are used to characterize this compound?
- Methodology :
- LC-MS/MS : Confirms molecular weight and purity.
- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1200 cm⁻¹) stretches.
- ¹H/¹³C NMR : Assigns proton environments (e.g., benzylidene CH, aromatic protons from the 3-chloro-4-fluorophenyl group) .
Advanced Research Questions
Q. How can synthetic yields be improved for the Knoevenagel condensation step?
- Methodology :
- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Optimize solvent polarity (e.g., DMF or ethanol) and catalyst (e.g., piperidine or ammonium acetate).
- Monitor reaction progress via TLC or in-situ IR to terminate at peak conversion .
Q. What strategies resolve contradictions in biological activity data for thiazolidinone derivatives?
- Methodology :
Perform dose-response assays to rule out cytotoxicity artifacts.
Use computational docking studies to assess binding affinity to target proteins (e.g., kinases or enzymes).
Validate results across multiple cell lines or in vivo models to confirm reproducibility .
Q. How does the 3-chloro-4-fluorophenyl moiety influence bioactivity?
- Methodology :
- Synthesize analogs with substituent variations (e.g., 3-bromo-4-chlorophenyl) and compare IC₅₀ values in target assays.
- Conduct Hammett analysis to correlate electronic effects of substituents with activity trends.
- Use molecular dynamics simulations to study interactions with hydrophobic binding pockets .
Q. What are the challenges in scaling up the synthesis of this compound?
- Methodology :
- Address solubility issues by screening co-solvents (e.g., THF/water mixtures).
- Optimize crystallization conditions (e.g., anti-solvent addition) to improve yield and purity.
- Implement process analytical technology (PAT) for real-time monitoring of critical parameters (pH, temperature) .
Safety and Handling
Q. What safety precautions are required when handling this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
